
5-Methyl-2-(tributylstannyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine and related compounds often involves the reaction of specific pyridine derivatives with other chemical agents. For instance, Fenton et al. (1985) reported the synthesis of a similar compound, 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane (Fenton, Moody, Casellato, Vigato, & Graziani, 1985). Another relevant synthesis process is described by Sauer and Heldmann (1998), who used Ethynyltributyltin in cycloaddition reactions to synthesize functionalized pyridines, highlighting a method potentially applicable to this compound (Sauer & Heldmann, 1998).
Molecular Structure Analysis
The molecular structure of this compound can be inferred from similar compounds. Michalski et al. (2005) described the X-ray structure of 2-phenylazo-5-nitro-6-methyl-pyridine, highlighting the planarity of the pyridine and phenyl rings and the significance of non-classical hydrogen interaction in the crystal structure (Michalski, Kucharska, Wandas, Hanuza, Waśkowska, Ma̧czka, Talik, Olejniczak, & Potrzebowski, 2005). Such detailed structural insights are crucial for understanding the chemical behavior of this compound.
Chemical Reactions and Properties
This compound, like its analogs, participates in various chemical reactions. For example, Hadad et al. (2011) studied the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involved a reaction between 2-(tributylstannyl)pyridine and other reactants (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011). Such reactions demonstrate the versatility and reactivity of this compound in synthesizing complex molecules.
Physical Properties Analysis
The physical properties of this compound can be gleaned from related compounds. Bunten and Kakkar (1996) investigated the optical absorption, fluorescence, and electrical conductivity of pyridine-based compounds, providing insights into the photophysical properties that could be relevant for this compound (Bunten & Kakkar, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry :
- Ethynyltributyltin, a synthetic equivalent for various alkynes, is used in [4+2] cycloadditions with pyridines to yield functionalized pyridines that are not available through direct cycloaddition of the corresponding alkynes (Sauer & Heldmann, 1998).
- 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines are converted to 4-tributylstannyl-2,6-oligopyridines regioselectively via [4+2] cycloadditions with ethynyltributyltin, leading to branched oligopyridines (Pabst & Sauer, 1999).
Electropolymerization and Material Science Applications :
- Thienylstannanes are coupled with 3,5-dibromopyridine to produce electropolymerizable compounds. These compounds have applications in creating electrochromic polymers (Krompiec et al., 2008).
Pharmaceutical Applications :
- Certain pyridine derivatives like 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, are modified to improve properties like potency and aqueous solubility for therapeutic applications (Cosford et al., 2003).
- Pyridine derivatives are synthesized and evaluated for their insecticidal activities, showing potential as effective insecticides (Bakhite et al., 2014).
Environmental and Safety Applications :
- The toxicity profile of 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical synthesis, has been studied to understand its human health impacts (Tao et al., 2022).
Biotechnology and Biochemical Applications :
- Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon and energy source, is used for oxyfunctionalization of pyridine derivatives, which are significant intermediates in chemical industry (Stankevičiūtė et al., 2016).
Analytical and Structural Chemistry :
- X-ray analysis of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide has been conducted to determine its absolute configuration (Gawley et al., 2005).
Safety and Hazards
5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .
Mecanismo De Acción
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
Propiedades
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189195-41-3 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


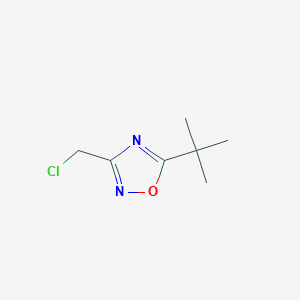

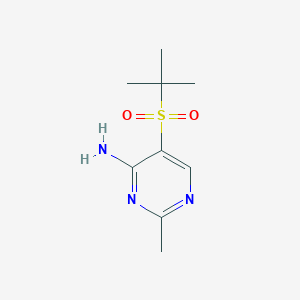
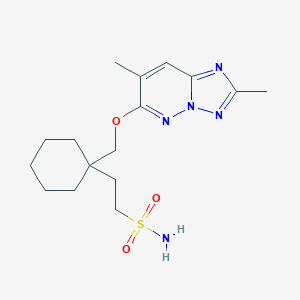
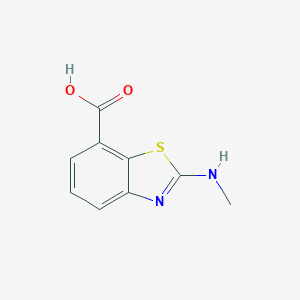

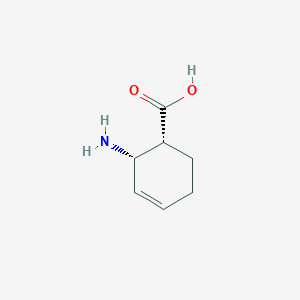
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

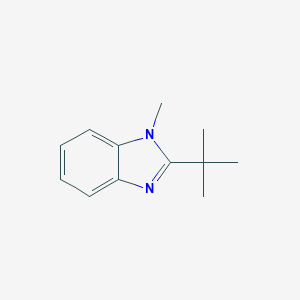
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
